10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
Overview
Description
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a tricyclic heterocyclic compound . It is also known by other names such as Iminobibenzyl, Iminodibenzyl, and 2,2’-Iminodibenzyl . It is used as an intermediate in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
This compound can be synthesized from 5H-dibenzo[b,f]azepine . It may also be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination using bromine . It can also be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists .
Molecular Structure Analysis
The molecular formula of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is C14H13N . Its molecular weight is 195.2597 . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .
Chemical Reactions Analysis
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride may be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination using bromine . It may also be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists .
Physical And Chemical Properties Analysis
The melting point of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is 105-108 °C . Its molecular weight is 195.26 .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride”, also known as “Iminodibenzyl-5-carbonyl chloride”, focusing on unique applications:
Synthesis of Pharmacologically Important Derivatives
This compound serves as a starting material for preparing pharmacologically significant dibenzoazepine-pyridazine derivatives, which have potential therapeutic applications .
Intermediate for Aminophenol Derivatives
It is used to synthesize key intermediates like 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, which are precursors to aminophenol derivatives .
Preparation of Urea Derivatives
The compound is utilized in the preparation of urea derivatives that act as potent P2X4 receptor antagonists, which are important in purinergic signaling .
Synthesis of Novel Host Materials
It forms the basis for designing and synthesizing novel host materials with variations in substructures for donor groups, impacting electronic and photophysical properties .
Analytical Studies in Drug Development
Iminodibenzyl-5-carbonyl chloride is used in analytical studies during commercial production of drugs like Carbamazepine and for regulatory filings such as ANDA & DMF to FDA .
Synthesis of Biologically Active Compounds
The compound is pivotal in synthesizing antihypertensive agents, antitumor drugs, and antimicrobial agents, contributing to advancements in medical treatments .
Manufacture of Dyes, Pigments, and Polymers
Its application extends to the chemical industry where it is used in the manufacture of various dyes, pigments, and polymers due to its reactive chloride group .
Mechanism of Action
Target of Action
The primary target of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, also known as Iminodibenzyl-5-carbonyl chloride, is the P2X4 receptor , a subtype of purinergic receptors . These receptors are involved in various physiological processes, including inflammation, pain perception, and neuroplasticity .
Mode of Action
The compound interacts with its target, the P2X4 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby preventing the downstream effects associated with the receptor’s activation .
Biochemical Pathways
Given its antagonistic action on the p2x4 receptor, it likely impacts pathways related toneurotransmission and inflammatory responses .
Result of Action
By acting as an antagonist at the P2X4 receptor, the compound can potentially modulate neurotransmission and inflammatory responses . This could lead to effects such as reduced pain perception and decreased inflammation .
Safety and Hazards
Future Directions
The compound is an intermediate in the synthesis of many anticonvulsant drugs . It is also used in the synthesis of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride , which is an intermediate for a synthesis process of oxcarbazepine, an anticonvulsant drug that is used to treat epilepsy . Therefore, its future directions may include its use in the development of new anticonvulsant drugs.
properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHZMJBMIHLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187566 | |
Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | |
CAS RN |
33948-19-5 | |
Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33948-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033948195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride in the synthesis of new compounds?
A1: 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride serves as a key building block in the synthesis of new polycyclic compounds containing dibenzo[b,f]azepine and 10,11-dihydrodibenzo[b,f]azepine moieties []. It reacts with various amines, like 1-phenylpiperazine and pyrrolidine, to form amide derivatives [].
Q2: How is 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride used in the development of chiral stationary phases for HPLC?
A2: Researchers utilized 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride to modify (S)-leucinol in the development of new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) []. These CSPs were designed for the chiral separation of various compounds, including π-acidic amino acid derivatives and π-basic compounds [].
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